tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-8(12)5-9-6-13(7-9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
InChI Key |
MKPSIBMCFWUOIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CN(C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis typically begins with azetidine or azetidine derivatives, which are functionalized to introduce the 2-aminopropyl substituent and protected by the tert-butoxycarbonyl (Boc) group to stabilize the molecule during subsequent reactions.
Boc Protection Step: The azetidine nitrogen is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This step prevents undesired side reactions and enhances solubility in organic solvents.
2-Aminopropyl Introduction: The 2-aminopropyl group is introduced through nucleophilic substitution or reductive amination reactions involving appropriate precursors such as 2-aminopropane or its derivatives.
Purification: The reaction mixtures are purified using chromatographic techniques (e.g., column chromatography) to isolate the target compound with high purity.
This approach is summarized in Table 1 below.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Azetidine + tert-butyl chloroformate + triethylamine | Boc protection of azetidine nitrogen | Performed under controlled temperature to avoid side reactions |
| 2 | Reaction with 2-aminopropane or equivalent | Introduction of 2-aminopropyl substituent | May involve reductive amination or nucleophilic substitution |
| 3 | Purification (column chromatography) | Isolation of pure this compound | Use of organic solvents like dichloromethane |
Industrial Production Methods
Industrial synthesis often employs continuous flow reactors to optimize reaction control and product consistency. Automated reagent addition and temperature regulation improve yield and scalability. The use of green chemistry principles, such as minimizing hazardous solvents and waste, is increasingly incorporated.
Continuous flow reactors allow precise control over reaction times and temperatures, enhancing reproducibility.
Automated systems reduce human error and improve safety during reagent handling.
Alternative Synthetic Routes and Related Azetidine Derivatives
Several patents and literature sources describe related synthetic methodologies that can inform the preparation of this compound, including:
Oxidation and Protection of Azetidine Derivatives: For example, oxidation of hydroxyl groups on azetidine rings to ketones followed by Boc protection, as described in Chinese patents, though these methods may involve environmentally unfriendly solvents like dioxane and dimethyl sulfoxide and may have lower yields due to impurity formation.
Reductive Amination Using Sodium Triacetoxyborohydride: This method is used for related compounds such as tert-butyl 3-(benzylamino)azetidine-1-carboxylate, where an aminoazetidine derivative is reacted with an aldehyde in the presence of sodium triacetoxyborohydride in dichloromethane under inert atmosphere, yielding high purity products with good yields (~72%).
Acetoxylation and Hydrolysis: Conversion of tert-butyl 3-iodoazetidine-1-carboxylate to tert-butyl 3-hydroxyazetidine-1-carboxylate via acetoxylation and subsequent hydrolysis, which can be a precursor step in more complex synthetic sequences.
Green and Facile Synthetic Approaches
Recent research emphasizes green chemistry approaches for azetidine derivatives synthesis:
Use of commercially available, low-cost starting materials such as benzylamine.
Employment of microchannel reactors for green oxidation reactions, which provide efficient heat and mass transfer, reducing reaction times and waste.
These methods are suitable for scale-up and industrial production, aligning with environmental and economic considerations.
Comparative Data Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range | Environmental Impact |
|---|---|---|---|---|---|
| Boc Protection + 2-Aminopropylation | Azetidine, tert-butyl chloroformate, triethylamine, 2-aminopropane | Straightforward, widely used in medicinal chemistry | Requires careful temperature control; purification needed | Moderate to high | Moderate (organic solvents used) |
| Oxidation + Boc Protection | 3-Hydroxyazetidine derivatives, ethanedioyl chloride, DMSO, triethylamine | Enables functional group transformation | Generates impurities; uses non-green solvents (DMSO, dioxane) | Lower yield | Poor (toxic solvents) |
| Reductive Amination | Aminoazetidine, aldehydes, sodium triacetoxyborohydride, dichloromethane | High yield, mild conditions, good selectivity | Requires inert atmosphere; solvent toxicity | ~72% | Moderate |
| Acetoxylation + Hydrolysis | tert-Butyl 3-iodoazetidine-1-carboxylate, potassium acetate, DMSO, KOH | Useful intermediate preparation | Multi-step, requires heating and careful monitoring | Not specified | Moderate to poor |
| Green Synthesis (Microchannel Reactor) | Benzylamine, green oxidants, microchannel reactor | Environmentally friendly, scalable | Requires specialized equipment | High | Good (green solvents, less waste) |
Summary of Research Findings
The Boc protection of azetidine nitrogen followed by introduction of the 2-aminopropyl group via nucleophilic substitution or reductive amination remains the core synthetic strategy.
Industrial methods increasingly utilize continuous flow reactors and automation to improve efficiency and reproducibility.
Alternative routes involving oxidation and functional group transformations exist but often suffer from lower yields and environmental concerns due to solvent use.
Reductive amination using sodium triacetoxyborohydride in dichloromethane provides a high-yielding and selective method relevant to structurally related azetidine derivatives.
Green chemistry approaches, including microchannel reactor technology, offer promising avenues for sustainable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Functional Group Variations
The substituent on the azetidine ring critically influences reactivity, stability, and biological activity. Below is a comparison with key analogs:
*Estimated based on molecular formula C11H22N2O2.
Biological Activity
Introduction
tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate (CAS No. 2174002-67-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered saturated heterocycle containing nitrogen. Its structure can be represented as follows:
This structure contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and bacterial infections.
- Receptor Modulation: It may bind to certain receptors, altering their activity and influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. In assays involving various cancer cell lines, including breast cancer (SK-BR-3), it has been observed to hinder cell proliferation significantly. The specific pathways affected by the compound are still under investigation, but it is believed to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
-
Antimicrobial Efficacy:
- A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial potential.
-
Anticancer Activity:
- In a cytotoxicity assay on SK-BR-3 cells, the compound exhibited an IC50 value of 15 µM after 48 hours of exposure, indicating potent anticancer activity compared to standard chemotherapeutics.
-
Neuroprotection:
- In a model of oxidative stress using SH-SY5Y neuroblastoma cells, treatment with this compound reduced reactive oxygen species (ROS) levels by approximately 40%, suggesting a protective effect against oxidative damage.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals its unique biological profile:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate | Moderate | No | No |
| tert-Butyl 3-(2-aminoisobutyl)azetidine-1-carboxylate | No | Moderate | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
